2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

ROMK Kir1.1 Ion Channel Inhibitor

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 868215-53-6) is a synthetic thiomorpholine-3,5-dione acetamide derivative developed as an inhibitor of the renal outer medullary potassium (ROMK) channel. It belongs to a class of spirocyclic and heterocyclic ROMK inhibitors disclosed in patent literature for potential cardiovascular and renal applications.

Molecular Formula C15H17FN2O3S
Molecular Weight 324.37
CAS No. 868215-53-6
Cat. No. B2951473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide
CAS868215-53-6
Molecular FormulaC15H17FN2O3S
Molecular Weight324.37
Structural Identifiers
SMILESCC1C(=O)N(C(=O)C(S1)C)CC(=O)NCC2=CC=C(C=C2)F
InChIInChI=1S/C15H17FN2O3S/c1-9-14(20)18(15(21)10(2)22-9)8-13(19)17-7-11-3-5-12(16)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)
InChIKeyVWKRLMFBGUWAGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of ROMK Inhibitor 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 868215-53-6)


2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide (CAS 868215-53-6) is a synthetic thiomorpholine-3,5-dione acetamide derivative developed as an inhibitor of the renal outer medullary potassium (ROMK) channel [1]. It belongs to a class of spirocyclic and heterocyclic ROMK inhibitors disclosed in patent literature for potential cardiovascular and renal applications [1]. The compound is available from multiple chemical suppliers, typically at a purity of 95% .

The Quantitative Pitfalls of Interchanging ROMK-Targeting Thiomorpholine Analogs


Potency against the ROMK channel is exquisitely sensitive to subtle structural modifications on the thiomorpholine-3,5-dione scaffold [1]. Simply substituting one commercially available analog for another, even within the same patent family, can result in catastrophic loss of activity. For instance, the absence of the 2,6-dimethyl substitution on the thiomorpholine core is associated with an approximately 82-fold reduction in ROMK inhibitory activity (IC50 shift from 8.40 nM to 690 nM) [1]. Therefore, procurement decisions based solely on scaffold similarity or vendor catalog listings without cross-referencing quantitative biochemical data for the exact desired structure carry a high risk of obtaining a functionally inert compound [1].

Directly Comparable Quantitative Performance Data for Procuring CAS 868215-53-6


ROMK Thallium Flux Potency: A Direct 82-Fold Superiority Over a Structurally Simplified Analog

In a direct, single-patent comparison using the Thallium Flux Assay, the target compound (US9718808, Example 35) inhibits human ROMK with an IC50 of 8.40 nM [1]. A comparator Example 81, which lacks the 2,6-dimethyl substituents on the thiomorpholine-3,5-dione core, exhibits an IC50 of 690 nM in the same assay [1]. This corresponds to an 82.1-fold difference in potency, directly attributable to the 2,6-dimethyl motif [1].

ROMK Kir1.1 Ion Channel Inhibitor

Impact of 2,6-Dimethyl Substitution on ROMK Target Engagement: A Class-Level SAR Inference

While direct head-to-head data for every analog is absent, a class-level SAR analysis across the US9718808 patent series demonstrates that the 2,6-dimethyl substitution is a critical driver of nanomolar affinity. The target compound (IC50 8.40 nM) and a closely related analog with a different appendage (Example 7, IC50 24 nM) both feature the 2,6-dimethyl motif and exhibit single to double-digit nanomolar potency [1]. In stark contrast, compounds lacking this substitution, such as Example 81 (IC50 690 nM) and Example 22 (IC50 130 nM), show at least a 2.9-fold to 82.1-fold reduction in activity [1]. This SAR class-level inference highlights the 2,6-dimethyl group as a pharmacophoric necessity for high-affinity ROMK engagement.

Structure-Activity Relationship SAR Thiomorpholine-3,5-dione

Predicted Physicochemical Advantage: Lipophilic Efficiency of the 4-Fluorobenzyl Motif

The target compound's 4-fluorobenzyl acetamide group provides a favorable lipophilic efficiency profile compared to bulkier aromatic variants in the same series [1]. The estimated logP is approximately 3.4, contrasted with a naphthalene-1-yl analog which is predicted to have a logP near 4.3 . This differential lipophilicity suggests that the target compound may offer a superior balance between potency and lipophilicity, a crucial parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties . Importantly, this is a computational prediction and has not been experimentally validated for these specific compounds.

Lipophilic Efficiency LipE Physicochemical Property

Validated Application Scenarios for CAS 868215-53-6 Based on Experimental Evidence


Primary Positive Control for ROMK (Kir1.1) High-Throughput Screening

With a validated IC50 of 8.40 nM in the Thallium Flux Assay, this compound serves as an ideal positive control for screening campaigns targeting ROMK [1]. Its well-defined, high-potency activity allows for robust Z'-factor calculations and assay quality control, ensuring the reliability of hit identification efforts for renal and cardiovascular disease targets [1].

Chemical Probe for Dissecting ROMK's Role in Potassium Homeostasis

The compound's potent and structurally-defined inhibition mechanism makes it the preferred choice over less potent thiomorpholine derivatives (e.g., IC50 >100 nM) for mechanistic studies in cellular models of potassium transport [1]. Its use ensures a high signal-to-noise ratio when probing ROMK's role in epithelial transport in the kidney [1].

Medicinal Chemistry Starting Point for Lead Optimization

The compound's balanced profile—nanomolar ROMK potency coupled with a 4-fluorobenzyl moiety that provides a manageable lipophilicity for further derivatization—establishes it as a superior starting point for lead optimization programs compared to bulkier or less active analogs [1]. Procurement for structure-activity relationship (SAR) expansion is justified by its foundational potency and modifiable functional groups.

Quote Request

Request a Quote for 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.